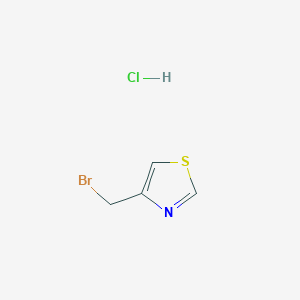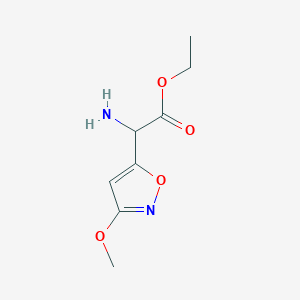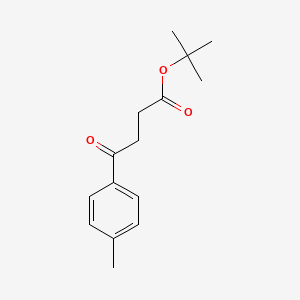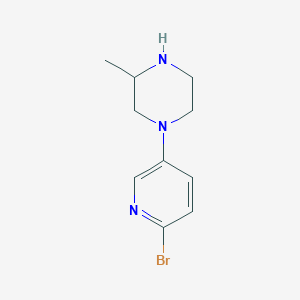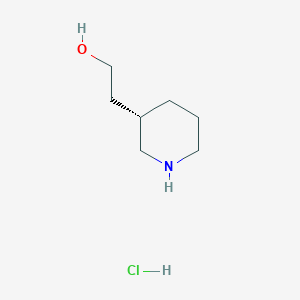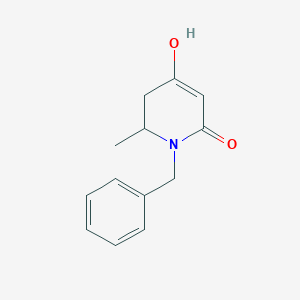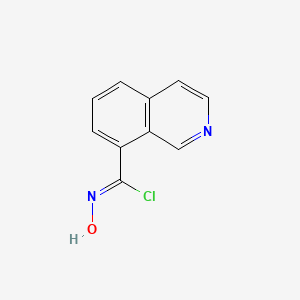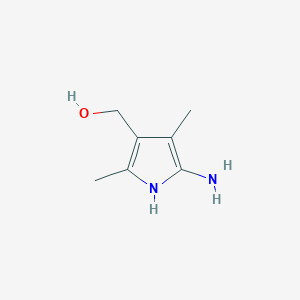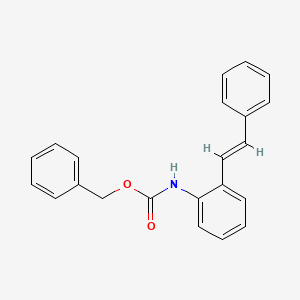
Benzyl (E)-(2-styrylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (E)-(2-styrylphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl (E)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (E)-2-styrylphenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzyl carbamates often involves the use of benzyl chloroformate and ammonia or amines. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl and phenyl groups.
Reduction: Reduced forms of the carbamate and styryl groups.
Substitution: Substituted benzyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of high-energy-density materials and other specialized chemicals.
Wirkmechanismus
The mechanism of action of benzyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, mimicking the binding of bicarbonate and inhibiting the enzyme’s activity . This interaction can affect various physiological processes, making it a valuable compound for research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protective properties for amines.
t-Butyl carbamate: Another carbamate used as a protecting group in organic synthesis.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis for protecting amine groups.
Uniqueness
Benzyl (E)-(2-styrylphenyl)carbamate is unique due to its combination of benzyl, styryl, and phenyl groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H19NO2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
benzyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C22H19NO2/c24-22(25-17-19-11-5-2-6-12-19)23-21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-16H,17H2,(H,23,24)/b16-15+ |
InChI-Schlüssel |
QPKXMDHAEHOOSO-FOCLMDBBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


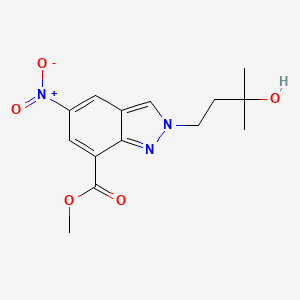
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
